

## **PBD-150: Chemical Structure and Properties**

Author: BenchChem Technical Support Team. Date: December 2025



**PBD-150**, also known as 1-(3,4-dimethoxyphenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea, is a potent synthetic organic inhibitor of glutaminyl cyclase (QC).[1][2] Its development has been significant in the study of neurodegenerative diseases, particularly Alzheimer's disease.[3]

Visual Representation of PBD-150 Structure:

Figure 1. Chemical structure of PBD-150.

**Table 1: Physicochemical Properties of PBD-150** 

| Property          | -<br>Value                                                | Reference(s) |  |
|-------------------|-----------------------------------------------------------|--------------|--|
| IUPAC Name        | 1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropyl)thiourea | [2]          |  |
| CAS Number        | 790663-33-1                                               | [4][5][6]    |  |
| Molecular Formula | C15H20N4O2S                                               | [4][5]       |  |
| Molecular Weight  | 320.41 g/mol                                              | [4][5][7]    |  |
| Canonical SMILES  | COC1=C(C=C(C=C1)NC(=S)N<br>CCCN2C=CN=C2)OC                | [2][8][9]    |  |

# Mechanism of Action: Inhibition of Glutaminyl Cyclase

**PBD-150**'s primary biological function is the potent inhibition of glutaminyl cyclase (QC), an enzyme that catalyzes the formation of pyroglutamate-modified amyloid- $\beta$  (pGlu-A $\beta$ ) peptides.



[3] This modification is a key step in the amyloid cascade hypothesis of Alzheimer's disease, as pGlu-A $\beta$  peptides are more neurotoxic, resistant to degradation, and act as seeds for the aggregation of A $\beta$  plaques.[10] By inhibiting QC, **PBD-150** reduces the formation of these harmful pGlu-A $\beta$  species.[3]



Click to download full resolution via product page

**Figure 2. PBD-150** inhibits the QC-catalyzed formation of pGlu-Aβ.

**Table 2: In Vitro Biological Activity of PBD-150** 

| Target                                                | K_i Value | Reference(s)  |  |
|-------------------------------------------------------|-----------|---------------|--|
| Human Glutaminyl Cyclase (hQC)                        | 60 nM     | [6][10]       |  |
| Human Glutaminyl Cyclase<br>(hQC) Y115E-Y117E variant | 490 nM    | [3][4][8][11] |  |
| Murine Glutaminyl Cyclase                             | 173 nM    | [3][10]       |  |
| Isoform of Glutaminyl Cyclase (isoQC)                 | 7.3 μΜ    | [3]           |  |

## **Synthesis and Experimental Protocols**

The synthesis of **PBD-150** is a straightforward process involving the reaction of an isothiocyanate with a primary amine. For research involving positron emission tomography (PET), a radiolabeled version, [11C]**PBD-150**, has also been synthesized.[10]



## **Protocol 1: Synthesis of PBD-150**

This protocol is based on the reaction between 4-Isothiocyanato-1,2-dimethoxybenzene and 1-(3-aminopropyl)imidazole.

#### Materials and Reagents:

- 4-Isothiocyanato-1,2-dimethoxybenzene
- 1-(3-aminopropyl)imidazole
- Ethanol (EtOH)

#### Procedure:

- Dissolve 4-Isothiocyanato-1,2-dimethoxybenzene (1.0 eq) in ethanol (e.g., 0.5 M concentration).
- Add 1-(3-aminopropyl)imidazole (1.0 eq) to the solution.
- Heat the reaction mixture to reflux and maintain for 2 hours.
- · Remove the solvent under vacuum.
- Recrystallize the resulting solid from ethanol to yield **PBD-150** as a white powder.





Click to download full resolution via product page

Figure 3. General workflow for the synthesis of PBD-150.

## Protocol 2: Radiosynthesis of [11C]PBD-150

The synthesis of the radiolabeled tracer involves the carbon-11 methylation of its desmethyl precursor, 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea.[10]

#### Materials and Reagents:

- 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea (precursor)
- [11C]Methyl triflate ([11C]MeOTf)
- Potassium carbonate (K2CO3) solution
- Sodium sulfate (Na2SO4)
- Solvents for reaction and purification (e.g., acetone)



#### Procedure:

- Prepare the desmethyl precursor.
- Dry a K2CO3 solution over Na2SO4.
- The radiolabeling is performed by reacting the precursor with [11C]MeOTf in the presence of the dried K2CO3 solution.
- The reaction is typically automated in a synthesis module (e.g., TRACERLab FXC-Pro).[10]
- Purify the product, [11C]PBD-150, using reverse-phase High-Performance Liquid Chromatography (HPLC).
- Formulate the final product for injection.

Table 3: Properties of [11C]PBD-150 Radiosynthesis

| Property             | Value                               | Reference(s) |
|----------------------|-------------------------------------|--------------|
| Yield                | 7.3% (non-decay corrected) [10][12] |              |
| Radiochemical Purity | ≥95%                                | [10][12]     |
| Specific Activity    | 5.7 Ci/μmol                         | [10][12]     |

## **Protocol 3: HPLC Analysis of PBD-150**

This method is used for assessing the purity of the synthesized **PBD-150**.

#### System and Conditions:

- HPLC System: Shimadzu LC-2010A HT or equivalent.
- Column: Luna C18 (150 x 4.6 mm, 5μm).
- Mobile Phase: 20% Acetonitrile, 10 mM Ammonium Acetate (NH4OAc).
- Flow Rate: 2 mL/min.



• UV Detection: 254 nm.

## **Preclinical Evaluation and Stability**

While **PBD-150** shows potent in vitro activity, its preclinical evaluation has revealed important characteristics regarding its stability and blood-brain barrier (BBB) permeability.

## **Protocol 4: Rat Liver Microsome Stability Assay**

This assay assesses the metabolic stability of a compound.

#### Procedure:

- Incubate **PBD-150** with rat liver microsomes at 37°C.[13][14]
- The reaction is initiated by adding the cofactor NADPH.[13][14]
- Collect samples at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
- Terminate the reaction at each time point by adding a quenching solvent like ice-cold acetonitrile.[15]
- Analyze the remaining concentration of PBD-150 at each time point using LC-MS/MS to determine its half-life.

Table 4: Metabolic Stability of PBD-150

| Parameter                            | Result      | Conclusion                                                  | Reference(s) |
|--------------------------------------|-------------|-------------------------------------------------------------|--------------|
| Half-life in Rat Liver<br>Microsomes | >60 minutes | Indicates high metabolic stability.                         | [10]         |
| % Remaining at 60 min                | 78%         | Lack of brain uptake is likely not due to rapid metabolism. | [10]         |

Despite its therapeutic potential demonstrated in transgenic mouse models, PET imaging studies with [11C]PBD-150 in rodents have shown a lack of brain uptake, suggesting it does



not effectively cross the blood-brain barrier.[10][12] This limitation is important for researchers to consider when designing in vivo studies targeting the central nervous system.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PBD150 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. 1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea | C15H20N4O2S | CID 6539196 PubChem [pubchem.ncbi.nlm.nih.gov]



- 3. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PBD-150|790663-33-1|COA [dcchemicals.com]
- 7. PBD-150 | Beta Amyloid | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. achmem.com [achmem.com]
- 10. Synthesis and evaluation of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer's disease prior to amyloid β aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Synthesis and evaluation of [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor for the potential detection of Alzheimer's disease prior to amyloid β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. scialert.net [scialert.net]
- To cite this document: BenchChem. [PBD-150: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678567#pbd-150-structure-and-synthesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com